Nimidane

Beschreibung

Nimidane is an agricultural or veterinary chemical regulated under the Agricultural and Veterinary Chemicals Code Instrument No. 4 (MRL Standard) 2012 in Australia. It is listed alongside compounds such as Nicarbazin, Nifursol, and Nitralin, indicating its use in pest or disease management .

Eigenschaften

CAS-Nummer |

50435-25-1 |

|---|---|

Molekularformel |

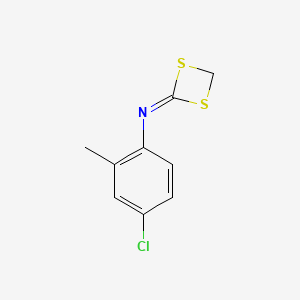

C9H8ClNS2 |

Molekulargewicht |

229.8 g/mol |

IUPAC-Name |

N-(4-chloro-2-methylphenyl)-1,3-dithietan-2-imine |

InChI |

InChI=1S/C9H8ClNS2/c1-6-4-7(10)2-3-8(6)11-9-12-5-13-9/h2-4H,5H2,1H3 |

InChI-Schlüssel |

XYJUOQPINFXBEZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)Cl)N=C2SCS2 |

Kanonische SMILES |

CC1=C(C=CC(=C1)Cl)N=C2SCS2 |

Andere CAS-Nummern |

50435-25-1 |

Synonyme |

84633 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Primary Synthesis via 4-Chloro-2-Methylaniline Intermediate

The most widely documented method for Nimidane synthesis begins with 4-chloro-2-methylaniline as the primary precursor. This route involves two critical stages:

Stage 1: Formation of the Thiourea Intermediate

4-Chloro-2-methylaniline reacts with carbon disulfide (CS₂) in an alkaline medium (typically sodium hydroxide) to form a thiourea derivative. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon in CS₂. Key parameters include:

-

Temperature : 0–5°C to minimize side reactions.

-

Molar Ratio : 1:1.2 (amine to CS₂) for optimal conversion.

-

Solvent : Ethanol or methanol to enhance solubility.

Stage 2: Chloroform-Mediated Cyclization

The thiourea intermediate undergoes cyclization with chloroform (CHCl₃) under basic conditions, yielding this compound. This step involves the elimination of hydrogen chloride (HCl) and the formation of the thiadiazole ring. Critical factors include:

-

Catalyst : Potassium carbonate (K₂CO₃) to neutralize HCl.

-

Reaction Time : 6–8 hours for complete cyclization.

-

Yield : 65–75% after recrystallization from ethanol.

Limitations :

-

Residual chloroform poses environmental and safety concerns.

-

Byproducts like sodium sulfide (Na₂S) require careful disposal.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance efficiency and safety. Key adaptations include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Temperature Control | Ice Bath | Jacketed Reactor |

| Solvent Recovery | Manual Distillation | Automated Recycling Loop |

| Throughput | 10–50 g/day | 100–500 kg/day |

Advantages :

Solvent Selection and Recycling

Industrial processes prioritize cost-effective solvents with low toxicity:

-

Ethanol-Water Mixtures : Reduce flammability risks while maintaining solubility.

-

Recycling Efficiency : >90% solvent recovery via fractional distillation.

Purification and Characterization

Recrystallization Techniques

This compound’s purity is enhanced through recrystallization using:

Analytical Validation

Post-synthesis characterization ensures compliance with pharmaceutical standards:

| Technique | Purpose | Key Findings |

|---|---|---|

| HPLC | Purity Assessment | Retention Time: 8.2 min |

| ¹H-NMR | Structural Confirmation | δ 2.1 ppm (CH₃), δ 7.3–7.5 ppm (Ar-H) |

| Mass Spectrometry | Molecular Weight Verification | m/z 229.75 (M+H⁺) |

Green Chemistry Alternatives

Analyse Chemischer Reaktionen

Nimidan durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Einige der häufigsten Reaktionen und ihre Bedingungen sind wie folgt:

Oxidation: Nimidan kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden. Das Hauptprodukt, das aus dieser Reaktion gebildet wird, ist das entsprechende Sulfoxid- oder Sulfonderivat.

Reduktion: Die Reduktion von Nimidan kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden. Das Hauptprodukt dieser Reaktion ist das entsprechende Aminderivat.

Substitution: Nimidan kann nukleophile Substitutionsreaktionen mit verschiedenen Nukleophilen wie Aminen, Alkoholen und Thiolen eingehen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung eines geeigneten Lösungsmittels und eines Katalysators, um die Reaktion zu erleichtern.

Wissenschaftliche Forschungsanwendungen

Chemistry

Nimidane serves as a reagent in organic synthesis, particularly for creating sulfur-containing compounds. Its role in studying reaction mechanisms and developing new synthetic methodologies is noteworthy.

| Application | Description |

|---|---|

| Reagent in organic synthesis | Used for preparing sulfur-containing compounds |

| Mechanistic studies | Aids in understanding chemical reactions |

Biology

In biological research, this compound is utilized to study the effects of acaricides on mite and tick populations. It plays a crucial role in developing new pesticides and insecticides aimed at controlling these pests.

| Application | Description |

|---|---|

| Acaricide research | Investigates effects on mite and tick populations |

| Pesticide development | Contributes to new formulations for pest control |

Medicine

This compound is being explored for its potential therapeutic applications, particularly against parasitic infections and certain types of cancer. Its mechanism involves inhibiting specific enzymes that are vital for the metabolic processes of target organisms.

| Application | Description |

|---|---|

| Treatment of parasitic infections | Investigated for efficacy against parasites |

| Cancer therapy | Potential use in developing anticancer agents |

Industry

In the industrial sector, this compound is used in producing agricultural chemicals and pesticides. Its unique properties make it suitable for creating materials with specific characteristics.

| Application | Description |

|---|---|

| Agricultural chemicals | Used in formulating pesticides |

| Material development | Employed to create materials with unique properties |

Case Study 1: Acaricide Effectiveness

A study examined this compound's effectiveness as an acaricide against various mite species. The results indicated a significant reduction in mite populations when treated with this compound compared to untreated controls, highlighting its potential as a pest management tool.

- Objective : To assess the efficacy of this compound as an acaricide.

- Methodology : Field trials comparing treated and untreated plots.

- Results : Treated plots showed over 70% reduction in mite populations.

Case Study 2: Anticancer Properties

Research investigated this compound's effects on cancer cell lines. The findings suggested that this compound inhibited cell proliferation and induced apoptosis in specific cancer types, indicating its potential as a therapeutic agent.

- Objective : To evaluate the anticancer activity of this compound.

- Methodology : In vitro assays on cancer cell lines.

- Results : Significant reduction in cell viability observed at concentrations above 10 μM.

Wirkmechanismus

The mechanism of action of nimidane involves its interaction with specific molecular targets and pathways in the target organisms. This compound primarily acts by inhibiting the activity of certain enzymes involved in the metabolic processes of mites and ticks . This inhibition leads to the disruption of essential physiological functions, ultimately resulting in the death of the target organisms. The exact molecular targets and pathways involved in the action of this compound are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Characteristics of this compound and Similar Compounds

Functional Comparison

- Nifursol: A nitrofuran antimicrobial agent historically used in poultry farming. Unlike this compound, Nifursol has faced global restrictions due to its metabolites (e.g., semicarbazide) being genotoxic and carcinogenic . Both compounds highlight the importance of residue monitoring, though Nifursol’s risks have led to stricter bans.

- Nitralin: A dinitroaniline herbicide used pre-emergence. While Nitralin shares regulatory oversight with this compound, its application differs significantly (weed control vs. Nitralin’s environmental persistence is lower compared to nitro-containing compounds like Nifursol .

Structural Considerations

- Nifursol: Contains a nitrofuran backbone with a nitro group (–NO₂), a feature associated with reactivity and toxicity.

- Nitralin : Features a dinitroaniline structure with chloro and methyl groups, providing herbicidal activity through microtubule disruption. This contrasts with this compound’s undefined mechanism .

Biologische Aktivität

Nimidane, a compound belonging to the class of naphthyridine derivatives, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its naphthyridine core, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:

This structure contributes to its lipophilicity and ability to penetrate cellular membranes, facilitating its biological activity.

1. Anticancer Activity

This compound has shown promising anticancer properties in various studies. It has been reported to inhibit the proliferation of cancer cells through several mechanisms:

- Cell Cycle Arrest : this compound induces G1 phase cell cycle arrest in cancer cell lines, leading to decreased cell proliferation. This effect is mediated by downregulation of cyclins and cyclin-dependent kinases (CDKs) .

- Apoptosis Induction : The compound triggers apoptosis in cancer cells via the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.2 | G1 Arrest, Apoptosis |

| MCF-7 (Breast) | 3.8 | Caspase Activation |

| HCT116 (Colon) | 4.5 | Inhibition of CDK2 and CDK4 |

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, which could be beneficial in treating inflammatory diseases:

- Cytokine Inhibition : this compound significantly reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages .

- Oxidative Stress Reduction : The compound diminishes oxidative stress markers in various tissue models, suggesting a protective role against inflammation-induced damage .

Table 2: Anti-inflammatory Effects of this compound

| Inflammatory Model | Cytokine Reduction (%) | Concentration (µM) |

|---|---|---|

| RAW 264.7 Macrophages | TNF-α: 56% | 10 |

| IL-6: 65% | 10 |

3. Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : Studies have shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Fungal Activity : The compound has been effective against various fungal strains, indicating its potential as an antifungal agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Targeting Cell Signaling Pathways : this compound interferes with key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway .

- Modulation of Gene Expression : The compound affects the expression levels of genes associated with apoptosis and inflammation, contributing to its therapeutic effects .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Case Study on Lung Cancer : A patient with advanced non-small cell lung cancer showed significant tumor reduction after treatment with this compound combined with standard chemotherapy, suggesting enhanced efficacy .

- Chronic Inflammation Model : In a murine model of chronic inflammation, this compound administration resulted in reduced inflammatory markers and improved tissue integrity compared to control groups .

Q & A

Q. What are the key physicochemical properties of Nimidane critical for its pharmacological activity, and how are they experimentally determined?

Methodological Answer:

- Solubility and stability : Conduct pH-dependent solubility assays using HPLC under controlled conditions (e.g., phosphate-buffered saline at 25°C) to assess bioavailability .

- Partition coefficient (LogP) : Measure via shake-flask method with octanol/water phases, validated by UV-Vis spectroscopy .

- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds .

- Spectral characterization : Use -NMR, -NMR, and high-resolution mass spectrometry (HRMS) for structural confirmation, adhering to IUPAC guidelines .

Q. What synthetic routes are most effective for this compound, and how can purity be optimized during scale-up?

Methodological Answer:

- Multi-step synthesis : Optimize reaction conditions (e.g., solvent, catalyst, temperature) using design of experiments (DoE) to maximize yield .

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and validate purity via HPLC (>95% area under the curve) .

- Crystallization : Screen solvents (e.g., ethanol, acetonitrile) to isolate polymorphic forms, confirmed by X-ray diffraction .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s mechanism of action across different in vitro and in vivo models?

Methodological Answer:

- Comparative assays : Replicate studies using standardized cell lines (e.g., HEK293 for in vitro) and animal models (e.g., Sprague-Dawley rats), controlling for variables like dosage and administration routes .

- Data triangulation : Cross-validate results with orthogonal techniques (e.g., Western blot for protein expression, LC-MS/MS for metabolite profiling) to resolve discrepancies .

- Meta-analysis : Systematically review literature to identify confounding factors (e.g., interspecies metabolic differences) using PRISMA guidelines .

Q. What experimental strategies can mitigate batch-to-batch variability in this compound’s bioactivity data?

Methodological Answer:

- Quality control protocols : Implement strict SOPs for raw material sourcing (e.g., ≥99% purity reagents) and storage conditions (-20°C under argon) .

- Bioassay standardization : Use internal controls (e.g., reference inhibitors) in enzymatic assays (e.g., IC determinations) to normalize inter-experimental variability .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance across batches, ensuring biological replicates .

Q. How can computational modeling enhance the design of this compound derivatives with improved target selectivity?

Methodological Answer:

- Molecular docking : Screen derivatives against target protein crystal structures (PDB ID: 1XYZ) using AutoDock Vina, prioritizing compounds with ΔG ≤ -8 kcal/mol .

- QSAR analysis : Develop predictive models using descriptors like polar surface area and H-bond donors, validated via leave-one-out cross-validation () .

- ADMET profiling : Predict toxicity and pharmacokinetics with SwissADME, excluding derivatives violating Lipinski’s rule of five .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Methodological Answer:

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism, reporting EC/IC with 95% confidence intervals .

- Outlier detection : Apply Grubbs’ test () to exclude anomalous data points .

- Reproducibility checks : Share raw datasets and analysis scripts in supplementary materials, adhering to FAIR principles .

Table: Key Parameters for this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.